molecular formula C8H9BF2O4 B8208892 2,6-Dfluoro-3-(methoxymethoxy)phenylboronic acid

2,6-Dfluoro-3-(methoxymethoxy)phenylboronic acid

Cat. No. B8208892
M. Wt: 217.96 g/mol
InChI Key: RSESQJCMPOFWCS-UHFFFAOYSA-N
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Description

2,6-Dfluoro-3-(methoxymethoxy)phenylboronic acid is a boronic acid derivative. Its molecular weight is 217.96 . The IUPAC name for this compound is (2,6-difluoro-3-(methoxymethoxy)phenyl)boronic acid .


Molecular Structure Analysis

The InChI code for 2,6-Dfluoro-3-(methoxymethoxy)phenylboronic acid is 1S/C8H9BF2O4/c1-14-4-15-6-3-2-5(10)7(8(6)11)9(12)13/h2-3,12-13H,4H2,1H3 . This code provides a unique representation of the molecule’s structure.

Mechanism of Action

The mechanism of action for 2,6-Dfluoro-3-(methoxymethoxy)phenylboronic acid is not specified in the search results. Boronic acids are mild Lewis acids and can form reversible covalent complexes with sugars, amino acids, and other biological molecules, which can influence their mechanisms of action .

Safety and Hazards

The safety information for 2,6-Dfluoro-3-(methoxymethoxy)phenylboronic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

[2,6-difluoro-3-(methoxymethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF2O4/c1-14-4-15-6-3-2-5(10)7(8(6)11)9(12)13/h2-3,12-13H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSESQJCMPOFWCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)OCOC)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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